5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
Description
Properties
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)16-6-8-18(27-2)9-7-16)19-10-11-20(26-25-19)28-13-15-4-3-5-17(23)12-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAVAYMMAKSARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the 3-fluorobenzylthio group and the 4-methoxyphenyl group can be done through nucleophilic substitution reactions.
Cyclization: The pyridazine ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the pyridazine ring or the thiazole ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Antimicrobial Properties
Initial studies indicate that 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole exhibits significant antibacterial activity against various strains, including:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest its potential use as an antimicrobial agent in treating bacterial infections.
Anticancer Potential
The compound's ability to interact with DNA has been investigated, revealing that it can bind effectively to DNA and exhibit hypochromic effects. This suggests mechanisms of action such as intercalation or groove binding, which are crucial for anticancer therapies. The interaction with DNA could inhibit cancer cell proliferation and induce apoptosis.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antibacterial Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against resistant bacterial strains.
- Anticancer Research: Research in Cancer Letters indicated that the compound effectively inhibited cell growth in various cancer cell lines through its interaction with DNA.
- Enzyme Inhibition Studies: Investigations into its role as an α-glucosidase inhibitor revealed its potential use in managing type 2 diabetes by decreasing postprandial blood glucose levels through competitive inhibition.
Mechanism of Action
The mechanism of action of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways: Modulating signaling pathways, influencing gene expression, or altering metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole () :
This analog replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent. The fluorine atom, being electron-withdrawing, reduces electron density on the phenyl ring compared to the methoxy group. This alteration likely decreases solubility but may enhance metabolic stability due to reduced oxidative susceptibility. Such a change could impact binding affinity in biological targets sensitive to electronic environments .- Compounds 4 and 5 (): These thiazole derivatives feature 4-chlorophenyl and 4-fluorophenyl groups, respectively. Both substituents are electron-withdrawing, contrasting with the methoxy group in the target compound. The target compound’s 4-methoxyphenyl group may adopt a different conformation, affecting intermolecular interactions and solid-state properties .
Core Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidinone Derivatives (): Compounds 13g and 13h share the 3-fluorobenzyl thioether moiety but replace the thiazole-pyridazine system with a pyrazolo-pyrimidinone core. The pyrimidinone ring introduces additional hydrogen-bonding sites, which could enhance target engagement in enzyme inhibition (e.g., aldehyde dehydrogenase). However, their lower synthetic yields (~21–22%) compared to the target compound (yield unspecified) suggest challenges in thioether formation or purification steps .
- Benzothiazole-Pyrazoline Hybrid (): This compound combines a benzothiazole core with a pyrazoline ring and a 4-methoxyphenyl group. While lacking the pyridazine-thioether linkage, its methoxyphenyl substituent aligns with the target compound’s design.
Thiazolidinone Derivatives ()**:
A thiazolidinone core substituted with fluorobenzyl and pyrazolyl groups demonstrates the versatility of fluorinated aromatic systems. The thiazolidinone ring, a saturated analog of thiazole, may confer distinct conformational flexibility and metabolic pathways. Such differences underscore the importance of core heterocycle selection in optimizing drug-like properties .
Structure-Activity Relationship (SAR) Considerations
- Electron-Donating vs. In contrast, 4-fluorophenyl () or 4-chlorophenyl () substituents may favor hydrophobic interactions or improve metabolic stability .
- Thioether Linkage : The 3-fluorobenzyl thioether in the target compound and ’s derivatives introduces a sulfur atom capable of hydrogen bonding or metal coordination, which could be critical for enzyme inhibition (e.g., ALDH1A subfamily targeting in ) .
Biological Activity
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.42 g/mol. The compound features a thiazole ring, a pyridazine moiety, and a fluorobenzyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.42 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound can bind to receptors, modulating their activity.
- Signaling Pathways : It influences cellular signaling pathways, affecting gene expression and cellular responses.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas aeruginosa
These studies indicate varying degrees of antibacterial efficacy, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound's interaction with DNA and other macromolecules indicates its potential as an anticancer agent. Research suggests that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
In vitro studies have shown that it can be effective against several cancer cell lines, including those resistant to standard therapies .
Anticonvulsant Activity
Research has indicated that thiazole derivatives similar to this compound possess anticonvulsant properties. The presence of the methoxy group in the structure may enhance its efficacy in preventing seizures by modulating neurotransmitter systems .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the compound against clinical isolates of Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) value that supports its use as an antibacterial agent.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression, providing insights into its potential therapeutic applications .
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Peaks/Data Points | Reference |
|---|---|---|
| 1H NMR | δ 2.5 (thiazole-CH₃), δ 7.3 (fluorobenzyl) | |
| IR | 650 cm⁻¹ (C-S), 1600 cm⁻¹ (C=N) | |
| HPLC Retention | 8.2 min (C18 column, acetonitrile/H₂O) |
Q. Table 2: Optimized Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether Formation | PEG-400 | Bleaching Earth Clay | 75–80 | |
| Cyclization | Ethanol | H₂SO₄ (0.1 M) | 65–70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
